3,4-Difluoro-2-ethoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxy-3,4-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKOTGIBEIIHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245837 | |
| Record name | Boronic acid, B-(2-ethoxy-3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-69-7 | |
| Record name | Boronic acid, B-(2-ethoxy-3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-ethoxy-3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Boronic Acids As Versatile Synthetic Intermediates
Arylboronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoborane compounds that have become indispensable in organic synthesis. Their stability, low toxicity, and broad commercial availability have contributed to their widespread use. huatengsci.com The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. labshake.comhalochem.com This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules such as biaryls, which are common motifs in pharmaceuticals and materials science. boroncore.comsigmaaldrich.com
Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and additions to carbonyls and imines. labshake.com Their ability to serve as precursors to aryl radicals further expands their synthetic utility. boroncore.com The versatility of arylboronic acids has cemented their status as a crucial building block in the synthetic chemist's toolbox.
Significance of Fluorine and Ethoxy Substituents in Aromatic Systems for Chemical Reactivity and Synthetic Design
The introduction of fluorine atoms and ethoxy groups into aromatic rings significantly influences the physicochemical properties and biological activity of a molecule.
Fluorine Substituents: Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. This can lead to improved pharmacokinetic profiles of drug candidates. Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups and alter the electronic properties of the aromatic ring, which can influence binding interactions with biological targets. In medicinal chemistry, the strategic placement of fluorine is a widely used tactic to enhance potency, selectivity, and bioavailability.
Ethoxy Substituents: The ethoxy group (-OCH₂CH₃), a small ether functional group, also plays a significant role in modifying molecular properties. Compared to the more common methoxy (B1213986) group (-OCH₃), the ethoxy group is slightly larger and more lipophilic, meaning it increases a compound's solubility in fats and lipids. This increased lipophilicity can affect how a drug is absorbed, distributed, and metabolized in the body. The ethoxy group can also participate in hydrogen bonding through its oxygen atom, which can be crucial for molecular recognition and binding to target proteins. The choice between a methoxy and an ethoxy group can be a critical decision in drug design, influencing both the pharmacokinetic and pharmacodynamic properties of a molecule.
Applications of 3,4 Difluoro 2 Ethoxyphenylboronic Acid As a Synthetic Building Block
Construction of Complex Fluorinated Biaryl Systems
This section would have detailed the use of 3,4-Difluoro-2-ethoxyphenylboronic acid in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and materials science.
Role in the Synthesis of Advanced Organic Architectures
This part of the article was intended to cover the application of this boronic acid in the creation of more intricate molecular structures.
Precursors for Advanced Pharmaceutical Intermediates (without clinical data):This final subsection would have highlighted the role of this compound in the synthesis of molecules that are precursors to pharmaceutically active compounds, focusing on the chemical transformations involved.
Due to the absence of specific scientific literature on this compound, the detailed research findings and data tables required to populate these sections could not be sourced. Further research and publication in this specific area are needed before a comprehensive review of its applications can be compiled.
Applications in Materials Science
The unique structural characteristics of this compound, namely the presence of a difluorinated phenyl ring, an ethoxy group, and a reactive boronic acid moiety, make it a valuable building block in the synthesis of advanced materials. Its utility is particularly notable in the fields of liquid crystals and fluorescent probes.
Liquid Crystal Intermediates
While direct studies detailing the use of this compound in liquid crystal synthesis are not prevalent in the reviewed literature, the structural motifs within this compound are of significant interest in the design of liquid crystalline materials. The incorporation of fluorine atoms into the core of liquid crystal molecules is a well-established strategy to tune their physical properties. nih.govresearchgate.net
The presence of lateral fluorine substituents, such as in a difluorophenyl group, can have a profound impact on the mesomorphic and electro-optical properties of liquid crystals. biointerfaceresearch.comnih.gov Specifically, the introduction of lateral fluoro substituents is known to:
Influence Mesophase Behavior: The steric and polar effects of fluorine can lead to a reduction in melting points and the stabilization of certain mesophases. biointerfaceresearch.commdpi.com For instance, lateral fluoro-substitution in terphenyl systems has been shown to enhance the stability of tilted smectic phases. biointerfaceresearch.com
Modify Dielectric Anisotropy: The high electronegativity of fluorine creates strong dipoles. When positioned laterally on a mesogenic core, these dipoles can lead to a negative dielectric anisotropy (Δε < 0), a critical property for vertically aligned (VA) liquid crystal displays (LCDs). biointerfaceresearch.comnih.gov
Reduce Viscosity: The incorporation of fluorine can lead to lower intermolecular interactions, resulting in liquid crystal materials with reduced viscosity, which is advantageous for improving the switching speeds of display devices. biointerfaceresearch.com
The 3,4-difluoro substitution pattern in this compound, combined with the ethoxy group, makes it a promising precursor for calamitic (rod-shaped) liquid crystals. tcichemicals.com The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic liquid crystal chemistry for constructing the necessary multi-ring aromatic core structures.
Table 1: Influence of Fluoro-Substituents on Liquid Crystal Properties
| Property | Effect of Lateral Fluoro-Substitution | Rationale |
| Melting Point | Generally decreases | The steric hindrance of the fluorine atoms can disrupt crystal packing. biointerfaceresearch.com |
| Mesophase Stability | Can stabilize or destabilize certain phases depending on the specific structure. biointerfaceresearch.commdpi.com | The polar and steric effects alter intermolecular interactions. biointerfaceresearch.com |
| Dielectric Anisotropy (Δε) | Often induces a negative value | The strong C-F bond dipole moment is oriented perpendicular to the long molecular axis. biointerfaceresearch.comnih.gov |
| Viscosity | Tends to decrease | Reduced intermolecular interactions due to the low polarizability of the C-F bond. biointerfaceresearch.com |
| Optical Anisotropy (Δn) | Can be modified | The electronic properties of the fluorinated ring affect the overall molecular polarizability. researchgate.net |
This table provides a generalized summary based on established principles in liquid crystal research.
Fluorescent Probe Synthesis
Phenylboronic acids are extensively used as recognition motifs in the design of fluorescent probes for detecting a variety of biologically and environmentally important analytes. rsc.orgnih.gov The underlying principle involves the reversible covalent interaction between the boronic acid group and molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates. rsc.org This binding event modulates the fluorescence properties of an attached fluorophore, leading to a detectable signal.
This compound can serve as a key component in the synthesis of such probes. While the fluorophore provides the signal, the boronic acid moiety acts as the analyte recognition site. The electronic properties of the phenyl ring, influenced by the two fluorine atoms and the ethoxy group, can fine-tune the Lewis acidity of the boron atom, thereby affecting the binding affinity and selectivity of the sensor for its target diol. japsonline.com
The general design of a boronic acid-based fluorescent probe involves coupling the boronic acid-containing fragment to a fluorescent dye. The fluorescence of the dye is often quenched in the unbound state and is "turned on" upon binding to the target analyte. nih.gov
Table 2: Examples of Analytes Detected by Boronic Acid-Based Fluorescent Probes
| Analyte Class | Specific Examples | Principle of Detection |
| Carbohydrates | Glucose, Fructose, Sialic Acid | Reversible ester formation between the boronic acid and the cis-diols of the sugar. rsc.orgjapsonline.com |
| Reactive Oxygen Species (ROS) | Hydrogen Peroxide (H₂O₂) | Oxidation of the boronic acid to a phenol, leading to a change in the electronic properties of the fluorophore. nih.gov |
| Catecholamines | L-DOPA, Dopamine | Binding of the boronic acid to the catechol moiety. nih.gov |
| Biomolecules | Glycoproteins, ATP | Recognition of diol groups present in these complex molecules. acs.org |
This table illustrates the versatility of the boronic acid functional group in fluorescent sensor design, a role for which this compound is a suitable synthetic precursor.
Although no studies were found that specifically utilize this compound for this purpose, its chemical structure is well-suited for incorporation into such sensor systems.
Polymerization Monomers
The application of this compound as a direct monomer in polymerization is not well-documented in the surveyed scientific literature. However, phenylboronic acid (PBA) moieties are incorporated into polymers to create "smart" materials with stimuli-responsive properties. duke.edu These PBA-functionalized polymers are of interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their ability to bind with diol-containing molecules like sugars. japsonline.comduke.edu
Typically, a monomer containing a phenylboronic acid group is first synthesized and then polymerized, or a pre-existing polymer is chemically modified to introduce PBA units. Given its structure, this compound could potentially be modified to create a polymerizable derivative, for example, by introducing a vinyl or acrylic group. This would allow its incorporation into a polymer backbone, imparting the diol-binding characteristics of the boronic acid.
Advanced Structural Characterization and Solid State Chemistry of 3,4 Difluoro 2 Ethoxyphenylboronic Acid
Single-Crystal X-ray Diffraction Analysis
A thorough search for crystallographic data, including .cif files or publications detailing the crystal structure, did not yield any results for 3,4-Difluoro-2-ethoxyphenylboronic acid. Consequently, the following analyses cannot be performed:
Solid-State Spectroscopic Investigations
No published studies on the solid-state spectroscopic properties of this compound were found. This prevents a detailed discussion of:
Vibrational Spectroscopy in the Solid State
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the structural characteristics of this compound in the solid state. While specific experimental spectra for this particular compound are not extensively documented in publicly accessible literature, a detailed analysis of its expected vibrational modes can be constructed based on extensive studies of related phenylboronic acids and substituted aromatic compounds. The solid-state vibrational spectrum is particularly informative, revealing details about intermolecular interactions, such as hydrogen bonding, which are crucial to the supramolecular architecture of the crystal lattice.
The vibrational spectrum of this compound is dominated by contributions from its constituent functional groups: the boronic acid [-B(OH)₂], the ethoxy group (-O-CH₂-CH₃), the difluorinated phenyl ring, and the various C-H bonds.
Hydrogen Bonding and O-H Vibrations: In the solid state, phenylboronic acids typically form dimeric or polymeric structures through intermolecular hydrogen bonds between the boronic acid moieties. This is in contrast to dilute solutions where monomeric species with free O-H groups can be observed. For solid 2-fluorophenylboronic acid, the O-H stretching modes are found at lower frequencies (around 3467 cm⁻¹) compared to its solution-phase spectrum (3635 cm⁻¹), a clear indication of intermolecular hydrogen bonding. chemicalbook.com A similar, significant broadening and red-shifting of the O-H stretching band is anticipated for solid this compound. This broad absorption band is expected in the 3200–3400 cm⁻¹ region of the IR spectrum. The corresponding in-plane and out-of-plane bending vibrations of the O-H groups are also sensitive to the hydrogen-bonding environment and are expected in the 1200-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.
Boronic Acid Group Vibrations: The vibrations of the C-B(OH)₂ group give rise to several characteristic bands. The B-O stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1330–1380 cm⁻¹ range. The B-C stretching vibration is anticipated to be found in the 1000–1100 cm⁻¹ region. These assignments are consistent with detailed experimental and computational studies on compounds like 3-fluorophenylboronic acid. nih.gov
Phenyl Ring and Substituent Vibrations: The aromatic ring itself contributes a number of characteristic bands. The C-H stretching vibrations of the phenyl ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400–1650 cm⁻¹ region. The presence of fluorine and ethoxy substituents influences the exact positions and intensities of these bands.
The C-F stretching vibrations of the difluorinated phenyl ring are expected to give rise to strong absorptions in the IR spectrum, typically in the 1150-1300 cm⁻¹ region. The ethoxy group will introduce vibrations corresponding to the C-O-C linkage and the alkyl C-H bonds. The asymmetric and symmetric C-O-C stretching vibrations are expected in the 1200-1270 cm⁻¹ and 1020-1080 cm⁻¹ ranges, respectively. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2850–3000 cm⁻¹ region, distinct from the aromatic C-H stretches.
The following table summarizes the expected vibrational modes for solid-state this compound and their approximate frequency ranges based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | B(OH)₂ | 3200 - 3400 | Broad band, indicative of strong intermolecular hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Typically weaker than aliphatic C-H stretches. |
| Aliphatic C-H Stretch | -CH₂-CH₃ | 2850 - 3000 | Asymmetric and symmetric stretches of methylene and methyl groups. |
| C=C Stretch | Phenyl Ring | 1400 - 1650 | Multiple bands corresponding to ring quadrant stretching modes. |
| B-O Stretch | B(OH)₂ | 1330 - 1380 | Typically a strong and characteristic absorption in the IR spectrum. |
| C-F Stretch | Phenyl Ring | 1150 - 1300 | Strong absorptions due to the high polarity of the C-F bond. |
| Asymmetric C-O-C Stretch | -O-CH₂-CH₃ | 1200 - 1270 | Characteristic of the ether linkage. |
| B-C Stretch | Phenyl-B | 1000 - 1100 | Stretching of the bond between the phenyl ring and the boron atom. |
| Symmetric C-O-C Stretch | -O-CH₂-CH₃ | 1020 - 1080 | Characteristic of the ether linkage. |
This detailed vibrational analysis, even in the absence of direct experimental data for this compound, provides a robust framework for understanding its solid-state structure. The precise peak positions and their potential splitting can offer insights into the specific crystalline packing and the nature of the intermolecular forces that govern its solid-state chemistry.
Future Research Directions and Potential Innovations
Development of More Sustainable and Greener Synthetic Protocols
The traditional synthesis of arylboronic acids often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more environmentally benign methods for the production of 3,4-difluoro-2-ethoxyphenylboronic acid.
One promising avenue is the adoption of mechanochemistry, which involves solvent-free reactions conducted by grinding solid reactants together. rsc.org This technique has been successfully applied to the formation of boronic acid esters and could be adapted for the synthesis of the target compound, drastically reducing solvent waste. rsc.org
Another key area is the use of greener solvent systems. While many organic reactions rely on volatile and often toxic organic solvents, there is a growing trend towards using water as a reaction medium for Suzuki-Miyaura cross-coupling reactions, a primary application of boronic acids. researchgate.netrsc.orgacs.orgorganic-chemistry.org The development of robust catalytic systems that are highly active in aqueous media would represent a significant step forward in the sustainable application of this compound. rsc.org
Furthermore, the exploration of catalysts based on earth-abundant metals such as iron, copper, and nickel, as opposed to precious metals like palladium, is a major goal in green chemistry. iith.ac.innih.gov Designing catalysts with these more common metals that can efficiently mediate the formation of the carbon-boron bond or subsequent cross-coupling reactions will be a critical area of investigation. iith.ac.inrsc.org The use of renewable biomass as a source for catalyst synthesis is another innovative approach being explored. rsc.org
Exploration of Novel Catalytic Systems for Boronic Acid Transformations
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of boronic acids, and the development of novel catalytic systems to enhance its scope and efficiency is a continuous effort. For a sterically hindered and electronically distinct substrate like this compound, customized catalysts may be required for optimal performance.
Future research will likely move beyond traditional palladium catalysts to explore a wider range of transition metals. rsc.org Nickel, in particular, has emerged as a cost-effective and highly active catalyst for Suzuki-Miyaura reactions. capes.gov.br Other metals like copper, cobalt, iron, rhodium, and ruthenium are also being investigated for their unique catalytic properties in C-C bond formation. rsc.org The development of palladium nanoparticle catalysts is another area of intense research, offering high activity and potential for recyclability. researchgate.netrsc.org
A significant challenge in synthetic chemistry is the coupling of sterically demanding substrates. Research into new ligands and catalyst systems that can facilitate the coupling of hindered arylboronic acids like this compound will be crucial for its application in the synthesis of complex organic molecules. organic-chemistry.org Additionally, the development of ligand-free catalytic systems, which simplify reaction setup and purification, is a highly desirable goal. organic-chemistry.orgresearchgate.netresearchgate.net
The following table summarizes some of the alternative metals being explored for Suzuki-Miyaura cross-coupling reactions:
| Metal Catalyst | Potential Advantages |
| Nickel (Ni) | Lower cost, high reactivity |
| Copper (Cu) | Earth-abundant, unique catalytic pathways |
| Cobalt (Co) | Potential for novel reactivity |
| Iron (Fe) | Very low cost, environmentally benign |
| Rhodium (Rh) | High efficiency for specific transformations |
| Ruthenium (Ru) | Versatile catalytic activity |
Integration into Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. organic-chemistry.orgacs.orgresearchgate.netscispace.comvapourtec.com The integration of the synthesis and application of this compound into flow chemistry methodologies is a promising direction for future research.
Continuous flow setups have been developed for the rapid and high-throughput synthesis of boronic acids, sometimes with reaction times of less than a second. organic-chemistry.org These systems allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. organic-chemistry.org The scalability of flow chemistry makes it an attractive option for both small-scale laboratory synthesis and larger-scale industrial production. organic-chemistry.orgacs.org
Flow chemistry is also being applied to the Suzuki-Miyaura coupling reaction itself. mdpi.com The use of polymer-supported palladium catalysts in flow reactors allows for the continuous production of coupled products with easy separation of the catalyst. mdpi.com This approach could be particularly beneficial for reactions involving this compound, enabling efficient and automated synthesis of its derivatives.
A comparison of key features of flow chemistry and batch processing is presented below:
| Feature | Flow Chemistry | Batch Processing |
| Scalability | Straightforward by extending run time | Requires larger reactors |
| Safety | Smaller reaction volumes, better heat transfer | Larger volumes, potential for thermal runaway |
| Control | Precise control over temperature, pressure, and mixing | Less precise control, potential for gradients |
| Reaction Time | Often significantly faster | Can be lengthy |
| Automation | Easily automated | More complex to automate |
Advanced Computational Design of Boronic Acid-Based Reagents for Enhanced Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reagents and catalysts. numberanalytics.com For this compound, computational methods can be employed to design derivatives with enhanced reactivity and selectivity for specific applications.
By using techniques like density functional theory (DFT), researchers can model the electronic structure of the boronic acid and predict how modifications to its substituents will affect its reactivity in, for example, the Suzuki-Miyaura reaction. numberanalytics.com This allows for the in silico screening of a large number of potential derivatives to identify those with the most promising properties before undertaking laborious and expensive laboratory synthesis. nih.govnih.gov
Computational studies can also provide detailed insights into reaction mechanisms, such as the transmetalation step in the Suzuki-Miyaura coupling. nih.gov Understanding these mechanisms at a molecular level is crucial for the design of more efficient catalysts and the optimization of reaction conditions. Machine learning algorithms are also being increasingly used to predict the properties and reactivity of boron-containing compounds, which could accelerate the discovery of novel reagents. numberanalytics.com The overarching goal is to engineer the chemical bonds and the space around the boron atom to achieve specific functions and reactivity. rsc.org
Unexplored Applications in Supramolecular Chemistry and Molecular Recognition (excluding biological implications/clinical trials)
The ability of boronic acids to form reversible covalent bonds with diols is the foundation of their use in supramolecular chemistry and molecular recognition. nih.govbath.ac.ukrsc.orgnih.gov While much of the research in this area has focused on biological applications such as glucose sensing, there is significant untapped potential for this compound in non-biological materials science. grinnell.edunih.gov
Future research could explore the incorporation of this compound into self-assembling systems to create novel materials with unique properties. rsc.orgresearchgate.netmsu.edu For instance, it could be used as a building block for the creation of:
Organogels: The self-assembly of boronic acid-containing molecules can lead to the formation of gels that respond to external stimuli, such as the presence of a specific diol. rsc.orgacs.org The fluorine and ethoxy groups on the aromatic ring could influence the gelation properties and the selectivity of the response.
Macrocycles and Cages: Boronic acids can be used to construct complex supramolecular architectures like macrocycles and molecular cages through self-assembly. researchgate.netresearchgate.net These structures could have applications in areas such as host-guest chemistry and molecular encapsulation.
Stimuli-Responsive Polymers: By incorporating this compound into a polymer backbone, it may be possible to create materials that change their properties in response to the presence of diols or other analytes. rsc.org
The field of molecular recognition with boronic acids is well-established, particularly for the sensing of saccharides. nih.govbath.ac.ukrsc.orgnih.gov However, the unique electronic properties conferred by the difluoro and ethoxy substituents on this compound could be harnessed to develop highly selective receptors for other diol-containing molecules in non-biological contexts. This could lead to the development of new chemical sensors and separation materials. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-Difluoro-2-ethoxyphenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or functional group transformations. For example:
- Step 1 : Start with a halogenated precursor (e.g., 3,4-difluoro-2-ethoxyphenyl bromide) and react with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic acid.
- Critical Factors : Moisture sensitivity of boronic acids necessitates inert atmospheres. Ethoxy groups may require protection during synthesis to avoid side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : NMR to confirm fluorine positions; NMR for boronic acid identification.
- HPLC-MS : To detect impurities (e.g., deboronated byproducts).
- Melting Point Analysis : Compare with literature values (if available) to assess crystallinity .
Advanced Research Questions
Q. How do the substituent positions (fluoro and ethoxy) affect the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electron-Withdrawing Fluorines : Meta- and para-fluorine substituents increase electrophilicity of the boronic acid, enhancing coupling efficiency with aryl halides.
- Steric Effects : The ethoxy group at the ortho position may hinder transmetalation in Suzuki reactions, requiring optimized ligands (e.g., SPhos) or elevated temperatures .
Q. What strategies resolve contradictory data in biological activity studies involving this compound?
- Case Study : While some studies report high anticancer potential for similar difluorophenylboronic acids (e.g., 2,3-Difluoro-4-formylphenylboronic acid), discrepancies may arise due to:
- Assay Conditions : Varying pH levels affect boronic acid stability (e.g., hydrolysis in aqueous media).
- Cell Line Specificity : Differences in membrane permeability or metabolic pathways (e.g., HeLa vs. MCF-7 cells) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Approach :
- DFT Calculations : Model the boronic acid’s Lewis acidity and transition states in cross-coupling reactions.
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to predict reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
